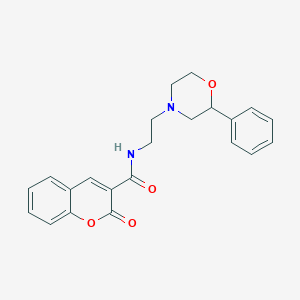

2-oxo-N-(2-(2-phenylmorpholino)ethyl)-2H-chromene-3-carboxamide

Description

2-oxo-N-(2-(2-phenylmorpholino)ethyl)-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a morpholinoethylamine substituent attached to the coumarin core via an amide linkage. The coumarin scaffold (2H-chromen-2-one) is functionalized at the 3-position with a carboxamide group, while the N-substituent comprises a 2-phenylmorpholinoethyl chain.

Properties

IUPAC Name |

2-oxo-N-[2-(2-phenylmorpholin-4-yl)ethyl]chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4/c25-21(18-14-17-8-4-5-9-19(17)28-22(18)26)23-10-11-24-12-13-27-20(15-24)16-6-2-1-3-7-16/h1-9,14,20H,10-13,15H2,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCIKKLTYPYPOOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Vilsmeier-Haack Formylation

2-Hydroxyacetophenone derivatives undergo formylation at the 3-position using POCl₃ and DMF, yielding chromone-3-carbaldehydes (46–94% yield). Subsequent oxidation with sodium chlorite and sulfamic acid (Pinnick conditions) converts aldehydes to carboxylic acids (53–61% yield).

Reaction Conditions :

- Oxidizing agent : NaClO₂ (1.2 equiv)

- Acid catalyst : Sulfamic acid (4.0 equiv)

- Solvent : Dichloromethane/water (2:1 v/v)

- Temperature : 0°C to room temperature

Ethyl 2-Oxo-2H-Chromene-3-Carboxylate Synthesis

Ethyl esters are prepared via Knoevenagel condensation of salicylaldehydes with diethyl malonate in refluxing toluene (84% yield, m.p. 92–93°C). This intermediate serves as a versatile precursor for aminolysis reactions.

Amide Bond Formation Strategies

Direct Aminolysis of Ethyl Ester

- Reactants : Ethyl 2-oxo-2H-chromene-3-carboxylate (1.0 equiv), 2-(2-phenylmorpholino)ethylamine (1.2 equiv)

- Solvent : Anhydrous ethanol (10 mL/mmol)

- Conditions : Reflux for 6 hours under N₂ atmosphere

- Workup : Cool to 0°C, filter precipitate, recrystallize from ethanol/water

Acid Chloride-Mediated Coupling

- Acid chloride synthesis :

- 2-Oxo-2H-chromene-3-carboxylic acid (1.0 equiv) in SOCl₂ (1.2 equiv)

- Reflux in DCM for 1 hour, evaporate excess SOCl₂

- Amide formation :

- Add amine (1.1 equiv) and Et₃N (3.0 equiv) in DCM at 0°C

- Stir overnight at room temperature

- Extract with DCM, dry over Na₂SO₄, evaporate

Yield : 44–64% for similar substrates

Comparative Analysis of Synthetic Routes

Ester aminolysis offers superior yields and simpler workup, making it the preferred method for primary and secondary amines. Acid chloride routes remain valuable for sterically hindered amines.

Structural Characterization

Spectroscopic Data (Predicted)

¹H NMR (400 MHz, DMSO-d₆) :

δ 8.87 (s, 1H, coumarin H-4), 8.74 (t, J = 5.8 Hz, NH), 7.99–6.87 (m, aromatic Hs), 3.73 (s, morpholine OCH₂), 2.50–2.65 (m, NCH₂CH₂N).¹³C NMR :

161.42 ppm (C=O), 160.87 ppm (CONH), 55.44 ppm (OCH₂), 41.41/34.55 ppm (NCH₂CH₂N).IR (KBr) :

1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (amide II), 1240 cm⁻¹ (C-O-C).

Chromatographic Validation

- TLC : Rf = 0.42 (diethyl ether:petroleum ether = 3:1)

- HPLC : >98% purity (C18 column, acetonitrile/water gradient)

Challenges and Optimization Strategies

- Amine Nucleophilicity : Steric hindrance from the morpholine ring may necessitate higher temperatures or prolonged reaction times.

- Epimerization Risk : Basic conditions during aminolysis could racemize chiral centers; use of non-polar solvents minimizes this.

- Purification Difficulties : High polarity of the product requires gradient elution in column chromatography (silica gel, ethyl acetate/hexane).

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(2-(2-phenylmorpholino)ethyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles.

Common Reagents and Conditions

Oxidation: : Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: : Lithium aluminum hydride, sodium borohydride.

Substitution: : Amines, alcohols, and halides.

Major Products Formed

Oxidation: : Formation of carboxylic acids or ketones.

Reduction: : Formation of alcohols or amines.

Substitution: : Formation of various substituted chromenes.

Scientific Research Applications

2-oxo-N-(2-(2-phenylmorpholino)ethyl)-2H-chromene-3-carboxamide has several scientific research applications:

Chemistry: : It serves as a building block for the synthesis of more complex molecules.

Biology: : It is used in biological studies to understand the mechanisms of action of coumarin derivatives.

Medicine: : It exhibits potent anticancer activities and is being researched for its potential use in cancer therapy.

Industry: : It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects through the following mechanism:

Molecular Targets: : It targets specific enzymes and receptors involved in cancer cell proliferation.

Pathways Involved: : It interferes with the signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 2-oxo-N-(2-(2-phenylmorpholino)ethyl)-2H-chromene-3-carboxamide

Key Observations:

Substituent Influence on Physicochemical Properties: Alkyl vs. Aromatic Substituents: Alkyl chains (e.g., n-butyl, isobutyl) result in lower melting points (90–118°C) compared to aromatic substituents (e.g., phenethyl: 175°C), likely due to reduced crystallinity and weaker intermolecular interactions . Morpholinoethyl Group: The target compound’s 2-phenylmorpholinoethyl group introduces a bulky, polar substituent. Morpholine derivatives often enhance solubility and bioavailability by forming hydrogen bonds, as seen in related peptidomimetics .

Synthetic Routes: Coumarin carboxamides are typically synthesized via condensation of 2-oxo-2H-chromene-3-carbonyl chloride with amines or via one-pot reactions involving 3-carboxycoumarin derivatives and activating agents (e.g., SOCl₂) . The target compound likely follows a similar pathway, with the morpholinoethylamine substituent introduced in the amidation step.

Biological Activities: Antifungal Activity: Analogues like N-phenethyl and N-butyl derivatives exhibit moderate antifungal activity, attributed to interactions with fungal membrane proteins or enzymes . Metal Ion Sensing: Pyridyl-substituted coumarins (e.g., 2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide) show strong fluorescence quenching in the presence of Cu²⁺, enabling applications in environmental monitoring . Antimicrobial Potential: Copper complexes of coumarin carboxamides (e.g., 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide-Cu(II)) demonstrate enhanced antimicrobial activity due to metal coordination .

Hydrogen Bonding and Crystallinity

The morpholino group in the target compound may participate in hydrogen bonding, influencing crystal packing and stability. For example:

- N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide forms centrosymmetric dimers via N–H⋯O hydrogen bonds, stabilizing its crystal structure .

- Coumarin derivatives with polar substituents (e.g., sulfamoylphenyl) exhibit high melting points (>300°C) due to extensive hydrogen-bonding networks .

The target compound’s morpholinoethyl group could similarly enhance intermolecular interactions, though its crystallinity may be reduced compared to smaller, rigid substituents.

Biological Activity

The compound 2-oxo-N-(2-(2-phenylmorpholino)ethyl)-2H-chromene-3-carboxamide is a synthetic derivative of chromene, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structural formula of 2-oxo-N-(2-(2-phenylmorpholino)ethyl)-2H-chromene-3-carboxamide can be represented as follows:

- Molecular Formula : C₁₈H₁₈N₂O₃

- SMILES Notation : C1CCN(C1)CC(C(=O)N(C(=O)C2=CC=CC=C2)C(=O)O)C(=O)C3=C(C=CC=C3)C(=O)N

This compound features a chromene core with a carboxamide functional group and a morpholine moiety, which is significant for its biological interactions.

The biological activity of 2-oxo-N-(2-(2-phenylmorpholino)ethyl)-2H-chromene-3-carboxamide is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.

- Receptor Modulation : Interaction with cell surface receptors can alter signaling pathways, potentially affecting cellular responses related to growth, apoptosis, and inflammation.

- Gene Expression Regulation : It may influence gene expression through modulation of transcription factors or epigenetic mechanisms.

Biological Activities

Research has indicated that compounds similar to 2-oxo-N-(2-(2-phenylmorpholino)ethyl)-2H-chromene-3-carboxamide exhibit various biological activities:

- Anticancer Activity : Studies have shown that chromene derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. A notable study demonstrated that specific derivatives significantly reduced tumor growth in xenograft models .

- Anti-inflammatory Effects : The compound has been observed to reduce pro-inflammatory cytokine levels in vitro, suggesting potential use in treating inflammatory diseases .

- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, indicating potential for developing new antimicrobial agents .

Case Studies

Several case studies have explored the biological effects of similar chromene derivatives:

- Case Study on Anticancer Activity :

- Case Study on Anti-inflammatory Activity :

- Case Study on Antimicrobial Efficacy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.